molecular formula C11H10ClNO2S B15225122 Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate

Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate

Cat. No.: B15225122
M. Wt: 255.72 g/mol
InChI Key: NVYLQYAANNFMHD-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate is a small molecule building block with the molecular formula C11H10ClNO2S, specifically designed for research and development applications . It belongs to the benzothiazole class of heterocyclic compounds, a scaffold renowned for its diverse and potent biological activities . This particular ester serves as a key synthetic intermediate for the preparation of more complex bioactive molecules, especially in the field of medicinal chemistry. The core benzothiazole structure is the subject of extensive investigation in drug discovery. Recent scientific studies highlight that novel benzothiazole derivatives exhibit significant promise as dual-action therapeutic agents, demonstrating both anticancer and anti-inflammatory properties in preclinical research . These compounds have shown potent activity against a range of human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299), by inhibiting proliferation and inducing apoptosis . The proposed mechanism of action for active benzothiazole compounds involves the simultaneous inhibition of key cell signaling pathways, specifically the AKT and ERK pathways , which are crucial for tumor cell survival and proliferation . Furthermore, these derivatives can significantly reduce the secretion of pivotal inflammatory cytokines such as IL-6 and TNF-α in cellular models, positioning them as candidates for targeting the link between chronic inflammation and cancer progression . Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

ethyl 2-(7-chloro-1,3-benzothiazol-2-yl)acetate

InChI

InChI=1S/C11H10ClNO2S/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3

InChI Key

NVYLQYAANNFMHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Halogen Type and Position

Ethyl 2-(5-Bromobenzo[d]thiazol-2-yl)acetate
  • Structure : Bromine substituent at the 5-position instead of 7-chloro.
  • Molecular Formula: C₁₁H₁₀BrNO₂S.
  • Biological Impact: Brominated analogues may exhibit enhanced metabolic stability due to stronger C–Br bonds .
Ethyl 2-(Benzo[d]thiazol-2-yl)acetate (Parent Compound)
  • Structure : Lacks the 7-chloro substituent.
  • Molecular Formula: C₁₁H₁₁NO₂S; MW: 221.28 .
  • Applications: Widely used as a precursor for hydrazide derivatives (e.g., compound 4c, synthesized in 53% yield via ester-to-hydrazide conversion) .

Heterocycle Modifications

Ethyl 2-(7-Chlorobenzo[d]oxazol-2-yl)acetate
  • Structure : Oxazole ring replaces thiazole (oxygen instead of sulfur).
  • Molecular Formula: C₁₁H₁₀ClNO₃; MW: 239.65 .
  • Key Differences :
    • Electronic Properties : Oxazole’s lower aromaticity and reduced π-electron density compared to thiazole diminish metal-coordination capabilities.
    • Biological Activity : Thiazole-containing compounds often show superior antimicrobial and anticancer activities due to sulfur’s polarizability .
Benzimidazole and Imidazole Analogues
  • Example: N′-(2-(Benzo[d]thiazol-2-yl)quinoline-2-carbohydrazide (5b).
  • Structure : Benzimidazole replaces benzo[d]thiazole.
  • Key Differences :
    • Hydrogen Bonding : Imidazole’s NH group enables stronger hydrogen bonding, enhancing interactions with biological targets like enzymes.
    • Synthesis : Requires alternative routes (e.g., starting from acetonitrile derivatives) compared to thiazole-based esters .

Functional Group Variations

Hydrazide Derivatives
  • Example : 2-(Benzo[d]thiazol-2-yl)acetohydrazide (4c).
  • Structure : Ethyl ester replaced with hydrazide (-CONHNH₂).
  • Yield: Synthesis of 4c achieved 53% yield via hydrazinolysis of the parent ester .
Nitrile Analogues
  • Example : (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles.
  • Structure : Ethyl ester replaced with nitrile (-CN).
  • Key Differences: Solubility: Nitriles are less polar than esters, reducing aqueous solubility. Synthesis: Prepared via Knoevenagel condensation under mild conditions (room temperature, triethylamine catalysis) .

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in ethanol under basic conditions (KOH) at reflux for 7 hours, yielding ~70% after recrystallization . Alternative routes include reactions with 2-aminothiophenol or diethyl malonate, but these may require longer reaction times or specialized catalysts . Key factors influencing yield include:
  • Catalyst selection : KOH vs. NaHCO₃ (affects reaction kinetics).
  • Solvent polarity : Ethanol promotes nucleophilic substitution over DMF.
  • Temperature control : Prolonged reflux (>8 hours) may degrade the product.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the ethyl ester moiety (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .
  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
  • X-ray Crystallography : Resolves crystal packing and validates the 7-chloro substitution pattern .

Q. How can researchers evaluate the biological activity of this compound in preliminary screens?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., GSK-3β) using fluorescence-based ADP-Glo™ kits, referencing IC₅₀ values .
  • Antioxidant Activity : Measure ROS scavenging in neuronal cell lines exposed to amyloid-β (e.g., SH-SY5Y cells) via DCFH-DA probes .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. What strategies enable derivatization of this compound to enhance bioactivity?

  • Methodological Answer :
  • Hydrazide Formation : React with hydrazine hydrate to yield 2-(7-chlorobenzo[d]thiazol-2-yl)acetohydrazide, a precursor for Schiff bases or triazole derivatives .
  • Electrophilic Substitution : Introduce sulfonyl or trifluoromethoxy groups at the thiazole nitrogen using methylsulfonyl chloride or trifluoromethoxy benzoyl chloride .
  • Table : Common Derivatization Pathways
Derivative TypeReagentsApplications
HydrazideNH₂NH₂·H₂OAnticancer leads
SulfonamideR-SO₂ClEnzyme inhibitors
TriazoleNaN₃/CuAACAntimicrobials

Q. How does aerobic oxidation impact the stability of this compound, and how can degradation be monitored?

  • Methodological Answer :
  • The ethyl ester group is prone to oxidation under ambient conditions, forming 2-hydroxy-2-phenyl derivatives .
  • Stability Protocols :
  • Store at -20°C under argon.
  • Monitor degradation via LC-MS (m/z shifts indicative of hydroxylation).
  • Accelerated Testing : Expose to UV light (254 nm) and track half-life using HPLC .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • The thiazole sulfur acts as a nucleophile, attacking α-halocarbonyl compounds (e.g., ethyl chloroacetate) in SN₂ reactions.
  • Kinetic Studies : Use isotopic labeling (¹⁸O in ester groups) to trace acyl transfer pathways .
  • Byproduct Analysis : Identify competing products (e.g., thiazine derivatives) via GC-MS when p-toluenesulfonic acid is present .

Q. How can computational modeling predict the compound’s binding affinity for neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with β-catenin (PDB ID: 1JDH) or NF-κB (PDB ID: 1SVC) .
  • QSAR Models : Corolate logP values (calculated via ChemAxon) with blood-brain barrier penetration .

Q. How should researchers address contradictory reports on the compound’s biological activity across studies?

  • Methodological Answer :
  • Replication : Validate assays using standardized cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Confounds : Compare NMR spectra to rule out isomerization (e.g., Z/E configuration in imino derivatives) .

Q. What biochemical pathways underlie the compound’s neuroprotective effects in Alzheimer’s models?

  • Methodological Answer :
  • Pathway Inhibition : Quantify β-catenin stabilization (Western blot) and NF-κB nuclear translocation (immunofluorescence) in primary neurons .
  • ROS Modulation : Measure glutathione levels and SOD activity post-treatment .

Q. What green chemistry approaches can optimize the synthesis of related benzothiazole derivatives?

  • Methodological Answer :
  • Solvent-Free Synthesis : Use Eaton’s reagent (P₂O₅/MeSO₃H) for Friedel-Crafts acylation, reducing waste .
  • Catalyst Recycling : Recover K₂CO₃ via filtration and reuse in subsequent batches .

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